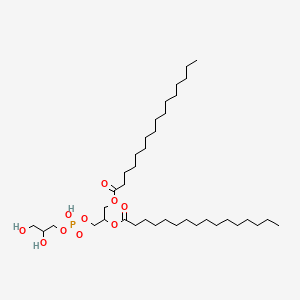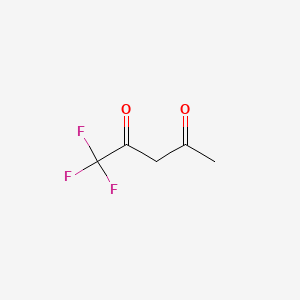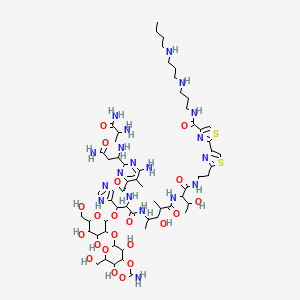
Dipalmitoylphosphatidylglycerol
描述
Dipalmitoylphosphatidylglycerol is a phospholipid belonging to the class of glycerophospholipids. It consists of two palmitic acid molecules esterified to the first and second hydroxyl groups of glycerol, with a phosphatidylglycerol head group attached to the third hydroxyl group. This compound is a significant component of biological membranes and plays a crucial role in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Dipalmitoylphosphatidylglycerol can be synthesized through the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diglyceride with phosphatidylglycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as:
Esterification: Glycerol reacts with palmitic acid in the presence of a catalyst like sulfuric acid to form dipalmitoylglycerol.
Phosphorylation: The dipalmitoylglycerol is then phosphorylated using phosphatidylglycerol under controlled conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The process includes:
Bulk Esterification: Large quantities of glycerol and palmitic acid are esterified in industrial reactors.
Purification: The resulting product is purified through techniques such as distillation or chromatography to remove impurities.
Phosphorylation: The purified dipalmitoylglycerol undergoes phosphorylation in industrial-scale reactors, followed by further purification to obtain the final product.
化学反应分析
Types of Reactions
Dipalmitoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and enzymes, resulting in the release of palmitic acid and glycerol.
Substitution: The phosphate group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen under specific conditions.
Hydrolysis: Enzymes such as phospholipases or acidic/basic conditions.
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed
Oxidation: Peroxides and other oxidative derivatives.
Hydrolysis: Palmitic acid, glycerol, and phosphatidylglycerol.
Substitution: Modified phosphatidylglycerol derivatives.
科学研究应用
Dipalmitoylphosphatidylglycerol has diverse applications in scientific research:
Model Membrane Systems: Used to create artificial membranes for studying membrane dynamics and interactions.
Lung Surfactant Studies: A component of lung surfactant, it is used to study respiratory functions and develop treatments for respiratory distress syndrome.
Drug Delivery Research: Forms liposomes for encapsulating and delivering therapeutic agents to specific cells or tissues.
Biophysical Studies: Investigates the properties of lipid bilayers and their interactions with proteins and other molecules.
作用机制
Dipalmitoylphosphatidylglycerol exerts its effects primarily through its role in membrane structure and function. It interacts with other lipids and proteins to maintain membrane integrity and facilitate various cellular processes. The compound targets membrane-associated pathways and influences processes such as signal transduction, membrane fusion, and lipid metabolism.
相似化合物的比较
Similar Compounds
Dipalmitoylphosphatidylcholine: Another phospholipid with similar structural features but different head groups.
Dipalmitoylphosphatidylethanolamine: Similar fatty acid composition but with an ethanolamine head group.
Dipalmitoylphosphatidylserine: Contains serine as the head group instead of glycerol.
Uniqueness
Dipalmitoylphosphatidylglycerol is unique due to its specific head group, which imparts distinct biophysical properties and functional roles in biological membranes. Its ability to form stable bilayers and participate in various cellular processes makes it a valuable compound in research and industrial applications.
属性
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABMEZBCHDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963375 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-77-3 | |
| Record name | Dipalmitoylphosphatidylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylphosphatidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dipalmitoylphosphatidylglycerol?
A1: The molecular formula of DPPG is C41H80O10P. Its molecular weight is 748.03 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic methods are employed to analyze DPPG, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps determine the secondary structure of DPPG and its interactions with other molecules like proteins. [, ]
- Electron Spin Resonance (ESR): ESR is utilized to study the mobility and ordering of DPPG acyl chains in the presence of proteins like SP-B and SP-C. []
- Nuclear Magnetic Resonance (NMR): Both 31P-NMR and 2H-NMR are valuable for investigating the phase behavior, lipid chain order, and dynamics of DPPG bilayers, especially in the presence of proteins. [, ]
Q3: How does this compound behave in monolayers and bilayers?
A3: DPPG forms stable monolayers at the air-water interface, exhibiting distinct phases depending on temperature and surface pressure. It readily forms bilayers in aqueous solutions, serving as a model system for biological membranes. [, ]
Q4: How does the presence of ions influence this compound bilayers?
A4: The phase behavior of DPPG bilayers is sensitive to ionic strength. For example, high NaCl concentrations can suppress the formation of the interdigitated gel phase (LβI). [, ] Divalent cations like calcium can cause dehydration of phosphate groups in DPPG, leading to decreased fluidity and potentially impacting its interactions with other molecules. []
Q5: How does this compound interact with proteins?
A5: DPPG interacts with proteins through various mechanisms:
- Electrostatic interactions: The negatively charged headgroup of DPPG can interact with positively charged amino acid residues on proteins like SP-B. [, , ]
- Hydrophobic interactions: The acyl chains of DPPG can interact with hydrophobic regions of proteins like SP-C, potentially influencing protein orientation and membrane insertion. [, ]
Q6: What role does this compound play in liposomal drug delivery?
A6: DPPG is incorporated into liposomal formulations for several reasons:
- Stability: Its presence can enhance the stability of liposomes, potentially prolonging circulation time in vivo. []
- Drug encapsulation: DPPG can influence drug encapsulation efficiency and release kinetics depending on the drug's properties and the liposome composition. [, , ]
- Targeting: DPPG's negative charge can facilitate interactions with specific cell types or tissues, enhancing drug delivery to target sites. []
Q7: How does this compound influence the activity of antimicrobial peptides?
A7: The interaction of DPPG with antimicrobial peptides can impact their activity:
- Membrane disruption: DPPG can enhance the membrane-disrupting activity of some peptides, leading to bacterial cell death. [, ]
- Peptide binding and orientation: The presence of DPPG in model membranes can influence peptide binding affinity and orientation, affecting their ability to insert into and disrupt bacterial membranes. []
Q8: How do structural modifications of this compound affect its properties?
A9: While specific structure-activity relationships for DPPG are not extensively covered in these papers, modifications like changes in acyl chain length or saturation can influence its phase behavior, interactions with other molecules, and liposome formation. []
Q9: What strategies can be used to improve the stability and bioavailability of this compound-containing formulations?
A9:
- Lyophilization: Freeze-drying with cryoprotectants like lactose or trehalose can improve the long-term stability of DPPG-containing liposomes. []
- Lipid composition optimization: Adjusting the molar ratios of DPPG with other lipids like cholesterol can influence liposome size, stability, and drug encapsulation efficiency. [, ]
- **Surface modifications: ** Pegylation, for example, can enhance liposome circulation time by reducing clearance by the reticuloendothelial system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)
![[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid](/img/structure/B1197248.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)


